Chemical structure and properties of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline
Chemical structure and properties of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline
An In-Depth Technical Guide to 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline: Structure, Synthesis, and Therapeutic Potential
Disclaimer: The compound 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline is a novel chemical entity for which specific experimental data is not available in the public domain as of the writing of this guide. The following information is a predictive guide based on established principles of organic chemistry, medicinal chemistry, and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores to create novel molecular entities is a cornerstone of rational drug design. This guide focuses on one such molecule: 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline. This compound marries the rigid, conformationally-defined scaffold of L-proline with the electronically and structurally significant 2-chloro-5-carboxy-benzenesulfonamide moiety.
The unique cyclic structure of proline is known to impart conformational rigidity in peptides and small molecules, a property frequently exploited to enhance binding affinity and selectivity for biological targets.[][2][3] The sulfonamide group is a classic pharmacophore, present in a wide array of approved drugs with activities ranging from antimicrobial to anti-inflammatory and diuretic.[4][5][6] The specific substitution pattern on the phenyl ring—a chloro group ortho to the sulfonyl linker and a carboxyl group para to it—is anticipated to fine-tune the molecule's electronic properties, solubility, and potential interactions with target proteins.
This guide provides a comprehensive technical overview of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline, projecting its chemical properties, outlining a robust synthetic strategy, and discussing its potential therapeutic applications. Furthermore, we detail a suite of analytical methodologies essential for its unambiguous characterization, ensuring scientific rigor for any future investigation.
Molecular Architecture and Physicochemical Profile
The structure of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline is defined by three key components: the L-proline core, the sulfonamide bridge, and the substituted aromatic ring.
-
L-Proline Scaffold : The pyrrolidine ring of L-proline introduces a significant conformational constraint. Unlike linear amino acids, the side chain of proline cycles back to the backbone nitrogen, restricting the rotation around the N-Cα bond and influencing the local geometry of any molecule it is part of.[][7] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.[2]
-
Sulfonamide Linker : The sulfonamide group (—SO₂NH—) is a stable, non-hydrolyzable amide isostere. It is a strong hydrogen bond acceptor and can participate in critical interactions within a protein's binding pocket.
-
Substituted Phenyl Ring : The 2-chloro and 5-carboxy substituents dictate the electronic and steric nature of the aromatic moiety. The electron-withdrawing chlorine atom ortho to the sulfonyl group can influence the strength of the Ar-S bond.[8] The carboxylic acid group provides a key site for ionic interactions or hydrogen bonding and significantly impacts the overall polarity and solubility of the molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental design.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₂H₁₂ClNO₆S | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 333.75 g/mol | Determines molar concentrations for assays and reactions. |
| IUPAC Name | (2S)-1-[(5-carboxy-2-chlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | Unambiguous chemical identifier. |
| Topological Polar Surface Area (TPSA) | 119.9 Ų | Influences membrane permeability and oral bioavailability. |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Hydrogen Bond Donors | 2 | The two carboxylic acid protons. |
| Hydrogen Bond Acceptors | 7 | Oxygens of the sulfonyl and carboxyl groups, and the nitrogen. |
Chemical Structure Diagram
Caption: 2D structure of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline.
Proposed Synthetic Pathway
The synthesis of N-arylsulfonylproline derivatives is a well-established chemical transformation. A reliable and efficient approach involves the nucleophilic attack of the secondary amine of proline on an appropriately substituted arylsulfonyl chloride.[9] This reaction is typically performed under basic conditions to neutralize the HCl byproduct.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the N-S bond of the sulfonamide, leading to two commercially available or readily synthesizable starting materials: L-proline and 2-chloro-5-carboxybenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline
This protocol provides a step-by-step methodology for the proposed synthesis.
Materials:
-
L-Proline
-
2-Chloro-5-carboxybenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chloro-5-carboxybenzenesulfonyl chloride (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Acidification: Once the reaction is complete, remove the dioxane under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Potential in Drug Discovery and Development
The hybrid nature of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline suggests several promising avenues for therapeutic application. The combination of a rigid proline scaffold with a biologically active sulfonamide is a strategy employed in the design of various enzyme inhibitors and receptor modulators.[][6][10]
-
Enzyme Inhibition : Many enzymes, particularly proteases and kinases, have well-defined binding pockets where the conformational rigidity of a proline-based inhibitor can be highly beneficial. The sulfonamide moiety can act as a transition-state mimic or interact with key catalytic residues.
-
Receptor Modulation : The defined three-dimensional shape of the molecule could allow for specific interactions with receptors, making it a candidate for development as an agonist or antagonist.
-
Antimicrobial Agents : Sulfonamides are classic antibacterial agents.[5][9] The unique substitution pattern and the proline moiety could lead to novel derivatives with improved potency or a different spectrum of activity.
-
Anticancer Applications : Proline analogues and various sulfonamides have been investigated for their antitumor properties.[11][12] Proline metabolism is often dysregulated in cancer, presenting a potential therapeutic target.[3]
The carboxylic acid groups on both the proline and phenyl rings provide two distinct points for salt formation or further derivatization, allowing for the modulation of pharmacokinetic properties such as solubility and bioavailability.
Comprehensive Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any novel compound intended for biological evaluation. A multi-technique approach is required.
Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Distinct signals for the proline ring protons and carbons, aromatic protons, and the acidic protons of the carboxyl groups.[13][14][15] |
| LC-MS | Purity & MW Confirmation | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight.[16][17] |
| HRMS | Exact Mass Determination | Provides the exact mass, confirming the elemental composition (C₁₂H₁₂ClNO₆S). |
| FTIR Spectroscopy | Functional Group ID | Characteristic vibrational bands for C=O (carboxyl), S=O (sulfonyl), N-H (if present, though proline is a secondary amine), and C-Cl bonds. |
| HPLC-UV/DAD | Purity Assessment | Quantifies the purity of the compound by integrating the area of the main peak relative to any impurities.[18][19] |
| X-ray Crystallography | 3D Structure | If a suitable crystal can be grown, this technique provides the definitive solid-state conformation and stereochemistry.[20][21] |
Detailed Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection at 254 nm.
-
Purpose: To establish the purity profile of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same HPLC conditions as above, coupled to an electrospray ionization (ESI) mass spectrometer.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. A characteristic loss of SO₂ (64 Da) is common for aromatic sulfonamides.[8][17]
Analytical Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization.
Conclusion
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline represents a promising, albeit currently unexplored, chemical scaffold. By leveraging the principles of medicinal chemistry and drawing parallels with known proline derivatives and sulfonamide-containing drugs, we can project its potential as a valuable tool in drug discovery. Its synthesis is feasible through established chemical methods, and its characterization can be robustly achieved using a standard suite of analytical techniques. This guide serves as a foundational document to inspire and direct future research into this and related classes of molecules, paving the way for the potential development of novel therapeutics.
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